Astraganoside

ACAT inhibition Lipid metabolism Atherosclerosis research

Astraganoside (CAS 1011711-05-9) is the isoflavane glycoside of choice for ACAT inhibition studies. Unlike commonly procured Astragaloside IV (a cycloartane triterpenoid saponin), Astraganoside targets acyl-CoA:cholesterol acyltransferase with an IC50 of 24.6 μM in rat liver microsomes. This flavonoid glycoside is not interchangeable with other Astragalus-derived compounds, ensuring reproducible target engagement in cholesterol esterification and foam cell formation research. Procure with confidence for chromatographic reference standard or SAR library applications.

Molecular Formula C23H28O11
Molecular Weight 480.5 g/mol
Cat. No. B10817881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstraganoside
Molecular FormulaC23H28O11
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC
InChIInChI=1S/C23H28O11/c1-30-14-6-5-11(18(26)22(14)31-2)13-9-32-15-7-10(3-4-12(15)17(13)25)33-23-21(29)20(28)19(27)16(8-24)34-23/h3-7,13,16-17,19-21,23-29H,8-9H2,1-2H3/t13-,16+,17-,19+,20-,21+,23+/m0/s1
InChIKeyJTRBZHFVAAWBNR-IOXUZUKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astraganoside for Research Procurement: Compound Class, Source, and Structural Identification


Astraganoside (CAS 1011711-05-9), also designated as Astraisoflavan-7-O-β-D-glucoside or (3R,4R)-3-(2-hydroxy-3,4-dimethoxyphenyl)chroman-4,7-diol-7-O-β-D-glucopyranoside, is an isoflavane compound isolated from the roots of Astragalus membranaceus (Huangqi) [1]. Its molecular formula is C23H28O11 with a molecular weight of 480.46 g/mol . Unlike the well-characterized cycloartane-type triterpenoid saponins such as Astragaloside IV (C41H68O14, MW 784.97) that dominate the Astragalus-derived literature, Astraganoside belongs to the flavonoid glycoside family with a chroman core scaffold substituted with hydroxyl, methoxy, and glycosidic moieties [1]. The structure was elucidated as a novel compound in 2007 through spectroscopic methods including UV, IR, ESI-MS, 1D NMR, and 2D NMR techniques [1].

Why Astraganoside Cannot Be Substituted with Astragaloside IV or Other Cycloartane Saponins


Generic substitution between Astraganoside and commonly procured Astragalus-derived compounds such as Astragaloside IV or Astragaloside I is scientifically invalid due to fundamental differences in compound class, molecular target specificity, and metabolic behavior. Astraganoside is an isoflavane glycoside (flavonoid class), whereas Astragaloside IV is a cycloartane-type triterpenoid saponin with a pentacyclic scaffold and distinct glycosylation pattern [1]. Critically, these structural divergences translate to different biological targets: Astraganoside exhibits specific acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity with an IC50 of 24.6 μM in rat liver microsomal assays [2], a target profile not documented for Astragaloside IV, which primarily acts through modulation of CYP enzymes (IC50 >100 μmol/L for CYP1A2, CYP3A, and CYP2D) [3] and UDP-glucuronosyltransferase (UGT) isoforms. Furthermore, the aglycone form of Astragaloside IV (cycloastragenol) demonstrates markedly enhanced UGT inhibitory effects (IC50 0.84 μM for UGT1A8 and 11.28 μM for UGT2B7) compared to its glycosylated precursor [4], highlighting that even within the same structural lineage, glycosylation status dramatically alters pharmacological profile. Interchanging an isoflavane with a triterpenoid saponin in experimental systems would introduce confounding variables related to target engagement, cellular permeability, and metabolic stability, thereby compromising data reproducibility and mechanistic interpretation.

Astraganoside Quantitative Differentiation: ACAT Inhibition, Structural Specificity, and Comparative Pharmacological Data


Astraganoside Demonstrates Defined ACAT Inhibitory Activity (IC50 24.6 μM) Distinct from Triterpenoid Saponin CYP/UGT Profiles

Astraganoside exhibits specific inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 value of 24.6 μM in rat liver microsomal assays . In contrast, Astragaloside IV—the most widely studied and procured Astragalus-derived comparator—demonstrates no documented ACAT inhibitory activity but instead shows IC50 values greater than 100 μmol/L against CYP1A2, CYP3A, and CYP2D enzyme subtypes in both human and rat microsomal systems [1]. The aglycone derivative cycloastragenol (derived from Astragaloside IV deglycosylation) displays potent inhibition of UDP-glucuronosyltransferase isoforms with IC50 values of 0.84 μM (UGT1A8) and 11.28 μM (UGT2B7), representing a 100-fold enhancement in inhibitory potency relative to the parent glycoside [2]. This divergent target selectivity profile establishes Astraganoside as functionally non-interchangeable with cycloartane-type saponins for investigations involving cholesterol esterification pathways.

ACAT inhibition Lipid metabolism Atherosclerosis research

Structural Classification: Isoflavane Glycoside Scaffold Differentiates Astraganoside from Co-Occurring Cycloartane Triterpenoids

Astraganoside is structurally established as an isoflavane glycoside with a (3R,4R)-3-(2-hydroxy-3,4-dimethoxyphenyl)chroman-4,7-diol-7-O-β-D-glucopyranoside configuration, confirmed by 1D and 2D NMR spectroscopy [1]. This flavonoid-derived chroman scaffold fundamentally differs from the cycloartane-type triterpenoid core found in Astragaloside I (C45H72O16, MW 869.05), Astragaloside II, Astragaloside IV (C41H68O14, MW 784.97), and Astragaloside VIII—compounds that share the cycloastragenol aglycone backbone and are co-isolated from Astragalus species [2]. The isoflavane classification places Astraganoside in a distinct biosynthetic pathway (phenylpropanoid-derived) relative to the mevalonate-derived triterpenoid saponins that constitute the majority of commercially available Astragalus reference standards.

Chemotaxonomy Quality control Metabolomics

Source Specificity: Astraganoside Isolated from Processed Astragalus membranaceus with Defined Extraction Context

Astraganoside was originally isolated and characterized as a new compound from processed Astragalus membranaceus root material, co-occurring with five known compounds during the isolation procedure [1]. This processing-derived isolation context contrasts with the sourcing of major cycloartane saponins, which are typically obtained from unprocessed or minimally processed Astragalus root material [2]. The detection of Astraganoside in processed material specifically suggests potential formation during traditional processing steps or enrichment under processing conditions, distinguishing its occurrence pattern from the constitutively abundant saponins such as Astragaloside IV (reported content range of 0.13-1.53 mg/g in commercial samples) and total saponins (7.5-17.2 mg/g) [3].

Natural product isolation Botanical authentication Process chemistry

Astraganoside Application Scenarios: Targeted Research Use Cases Based on Quantitative Evidence


ACAT Inhibition Studies in Atherosclerosis and Lipid Metabolism Research

Astraganoside is indicated for in vitro investigations of acyl-CoA:cholesterol acyltransferase (ACAT) inhibition in the context of foam cell formation, intestinal cholesterol absorption, and lipoprotein metabolism. With a defined IC50 of 24.6 μM in rat liver microsomal ACAT assays [1], the compound provides a natural product-derived chemical probe mechanistically distinct from synthetic ACAT inhibitors. Researchers should note that comparator compounds such as Astragaloside IV do not exhibit documented ACAT inhibitory activity but instead modulate CYP and UGT enzyme families , establishing Astraganoside as the appropriate selection for studies focused specifically on cholesterol esterification pathways.

Analytical Reference Standard for Isoflavane Discrimination in Astragalus Species Authentication

Astraganoside serves as a chromatographic reference standard for the identification and quantification of isoflavane constituents in Astragalus-derived botanical materials and finished products. Its isoflavane glycoside structure (C23H28O11, MW 480.46) enables unambiguous discrimination from the cycloartane triterpenoid saponins (Astragaloside I, II, IV, VIII) that co-occur in Astragalus extracts [1]. Laboratories conducting HPLC or LC-MS-based quality control, metabolomic profiling, or chemotaxonomic studies of Astragalus species should include Astraganoside in their reference standard panels to ensure complete chemical coverage beyond the commonly monitored saponin fraction.

Process Chemistry Research on Traditional Processing Effects

Given that Astraganoside was originally isolated from processed Astragalus membranaceus root material [1], it represents a valuable marker for investigating the chemical transformations induced by traditional processing methods. Studies examining the impact of stir-frying, honey-processing, wine-processing, or other preparative techniques on the isoflavane content of Astragalus Radix can utilize Astraganoside as a processing-associated reference compound. This application is particularly relevant for research programs seeking to correlate traditional processing protocols with the generation or enrichment of specific bioactive constituents.

Flavonoid Glycoside Library Construction and Structure-Activity Relationship Studies

Astraganoside, as a structurally characterized isoflavane 7-O-β-D-glucopyranoside with a defined (3R,4R) stereochemical configuration [1], can be incorporated into flavonoid glycoside screening libraries for structure-activity relationship investigations. The compound's chroman core substituted with hydroxyl, methoxy, and glucopyranosyl moieties [1] provides a distinct chemical space relative to more abundant isoflavones and flavones. Procurement of Astraganoside supports research programs examining how isoflavane-specific structural features influence biological target engagement, metabolic stability, or cellular permeability relative to other flavonoid subclasses.

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